N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-3-nitrobenzamide
Description
N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-3-nitrobenzamide is a complex organic compound that features a pyrimidine ring fused with a benzamide structure
Properties
IUPAC Name |
N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O6/c17-8(5-2-1-3-6(4-5)16(21)22)15-14-7-9(18)12-11(20)13-10(7)19/h1-4H,(H3,12,13,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAHHEBBFJHVEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N=NC2=C(NC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 6-hydroxy-2,4-dioxo-1H-pyrimidine-5-carbaldehyde with 3-nitrobenzamide under acidic or basic conditions. The reaction is often facilitated by catalysts such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium hydroxide, p-toluenesulfonic acid.
Major Products
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-3-nitrobenzamide involves its interaction with molecular targets such as enzymes. For instance, as a PARP inhibitor, it binds to the active site of the enzyme, preventing it from repairing damaged DNA. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A pyrimidine-based drug used in cancer treatment.
Methotrexate: Another pyrimidine-based drug with applications in cancer therapy and autoimmune diseases.
Uniqueness
N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-3-nitrobenzamide is unique due to its specific structure, which allows it to effectively inhibit PARP. This makes it a promising candidate for the development of new cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
